[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride
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Overview
Description
[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride typically involves the condensation of benzylideneheptylidene with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzylidene group may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2E)-2-(3-Hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide
- Pyridinium, 1-[2-[(2Z)-2-[(2E)-1-methyl-2-[2-(2-pyridinioacetyl)hydrazinylidene]ethylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium
Uniqueness
What sets [2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both hydrazinyl and benzylidene groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
6956-31-6 |
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Molecular Formula |
C19H30ClN3O |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C19H29N3O.ClH/c1-5-6-8-13-18(14-17-11-9-7-10-12-17)15-20-21-19(23)16-22(2,3)4;/h7,9-12,14-15H,5-6,8,13,16H2,1-4H3;1H/b18-14-,20-15+; |
InChI Key |
CXDYJDJMIZVNNI-NHSVLWHHSA-N |
Isomeric SMILES |
CCCCC/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C=NNC(=O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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